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Compound of Interest
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Cat. No.: B12408099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, synthesis,

and multifaceted applications of Biotin-X-NTA (Biotin-X-nitrilotriacetic acid). This bifunctional

molecule has become an indispensable tool in molecular biology, protein chemistry, and drug

discovery, primarily for the detection and purification of histidine-tagged (His-tagged) proteins.

Core Chemistry of Biotin-X-NTA
Biotin-X-NTA is a molecule ingeniously designed with two distinct functional ends, connected

by a spacer arm ("X").

Biotin Moiety: This is vitamin H (biotin), which exhibits an extraordinarily high-affinity, non-

covalent interaction with streptavidin and avidin proteins. This interaction is one of the

strongest known in nature.

Nitrilotriacetic acid (NTA) Moiety: This is a chelating agent that can tightly bind metal ions. In

the context of its application, the NTA moiety is typically chelated with a nickel(II) ion (Ni²⁺).

The Ni²⁺-NTA complex has a strong affinity for the imidazole side chains of consecutive

histidine residues, the basis of the widely used His-tag system for recombinant proteins.

"X" Spacer: The "X" in Biotin-X-NTA represents a spacer arm, often an aminocaproic acid

linker, which separates the biotin and NTA moieties. This spatial separation is crucial to
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minimize steric hindrance, allowing both ends of the molecule to interact with their respective

binding partners simultaneously and efficiently.

The fundamental principle behind Biotin-X-NTA's utility lies in its ability to act as a bridge. The

Ni²⁺-NTA end captures a His-tagged protein, while the biotin end can be detected by a

streptavidin or avidin conjugate, which is often linked to a reporter enzyme (like horseradish

peroxidase or alkaline phosphatase) or a fluorescent dye.

Biotin-X-NTA Structure

Biotin "X" Spacer
(e.g., Aminocaproic Acid) NTA

Click to download full resolution via product page

Caption: Chemical structure of Biotin-X-NTA.

Synthesis of Biotin-X-NTA
A single-step synthesis for biotinylated nitrilotriacetic acid has been described, providing a

straightforward method for producing this valuable reagent.[1]

Experimental Protocol: Single-Step Synthesis
This protocol is based on the method described by McMahan and Burgess (1996).

Materials:

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate

Biotin-X-NHS (N-hydroxysuccinimide ester of biotin with a spacer)

Triethylamine (TEA)

Dimethylformamide (DMF)

Diethyl ether
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Standard laboratory glassware and stirring equipment

Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

Dissolve Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate in DMF.

Add a molar excess of triethylamine to the solution to act as a base.

In a separate container, dissolve Biotin-X-NHS in DMF.

Slowly add the Biotin-X-NHS solution to the lysine solution while stirring at room

temperature.

Allow the reaction to proceed for several hours (e.g., 4-6 hours) or overnight at room

temperature.

Monitor the reaction progress using a suitable analytical technique, such as thin-layer

chromatography (TLC) or analytical HPLC.

Once the reaction is complete, precipitate the product by adding the reaction mixture to a

large volume of cold diethyl ether.

Collect the precipitate by centrifugation or filtration.

Wash the crude product with diethyl ether to remove unreacted starting materials and

byproducts.

Purify the Biotin-X-NTA product using reverse-phase HPLC.

Lyophilize the purified fractions to obtain the final product as a white solid.

Quantitative Data
The utility of Biotin-X-NTA is underpinned by the distinct binding affinities of its two functional

ends.
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Interaction Binding Partner
Dissociation
Constant (Kd)

Notes

Biotin Streptavidin ~10⁻¹⁴ M

One of the strongest

known non-covalent

interactions in biology.

[2]

Biotin Avidin ~10⁻¹⁵ M

Slightly stronger than

the biotin-streptavidin

interaction.[3]

Ni-NTA 6xHis-tag ~10⁻⁶ M (Micromolar)

This affinity is

sufficient for capture

and detection but

allows for elution with

competitors like

imidazole.

Ni-tris-NTA 6xHis-tag ~10⁻⁹ M (Nanomolar)

The use of three NTA

moieties significantly

increases the binding

affinity.[4]

Key Applications and Experimental Protocols
Biotin-X-NTA is a versatile tool with applications in various molecular biology techniques.

Western Blot Detection of His-Tagged Proteins
This is one of the most common applications of Biotin-X-NTA, offering a sensitive alternative to

anti-His-tag antibodies.

SDS-PAGE and Transfer: Separate your protein lysate using SDS-PAGE and transfer the

proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer

(e.g., 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
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Wash: Wash the membrane three times for 5 minutes each with TBST.

Biotin-X-NTA-Ni²⁺ Complex Formation:

Prepare a working solution of Biotin-X-NTA (e.g., 1 µg/mL in TBST).

Add a molar excess of a nickel salt (e.g., NiSO₄ or NiCl₂) to the Biotin-X-NTA solution and

incubate for 15-30 minutes at room temperature to form the complex.

Incubation: Incubate the membrane with the Biotin-X-NTA-Ni²⁺ solution for 1 hour at room

temperature with gentle agitation.

Wash: Wash the membrane three times for 5 minutes each with TBST.

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish

peroxidase (HRP) conjugate (diluted in TBST according to the manufacturer's instructions)

for 1 hour at room temperature.

Wash: Wash the membrane four times for 5 minutes each with TBST.

Detection: Add a chemiluminescent HRP substrate and image the blot using a suitable

imaging system.

Stripping (Optional): The Biotin-X-NTA can be stripped from the blot by incubating at a low

pH (e.g., pH 4.8), allowing for reprobing with other antibodies.[1]

Western Blot Workflow with Biotin-X-NTA

His-tagged Protein
on Membrane Blocking Incubate with

Biotin-X-NTA-Ni²⁺
Incubate with

Streptavidin-HRP
Chemiluminescent

Detection
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Caption: Western Blot Workflow.

Protein Purification: Affinity Capture
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Biotin-X-NTA can be used for small-scale affinity capture or "pull-down" of His-tagged proteins

from complex mixtures.

Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads or agarose

resin in a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

Incubate with Biotin-X-NTA-Ni²⁺: Incubate the streptavidin beads with the pre-formed

Biotin-X-NTA-Ni²⁺ complex for 30-60 minutes at room temperature with gentle rotation.

Wash: Wash the beads three times with the binding buffer to remove unbound Biotin-X-
NTA-Ni²⁺.

Protein Binding: Add your cell lysate containing the His-tagged protein to the beads. Incubate

for 1-2 hours at 4°C with gentle rotation.

Wash: Wash the beads three to five times with the binding buffer to remove non-specifically

bound proteins. A low concentration of imidazole (e.g., 10-20 mM) can be included in the

wash buffer to reduce background.

Elution: Elute the captured His-tagged protein from the beads using an elution buffer

containing a high concentration of imidazole (e.g., 250-500 mM). Alternatively, the biotin-

streptavidin interaction can be disrupted with harsh conditions (e.g., boiling in SDS-PAGE

sample buffer), though this will denature the protein.

Surface Plasmon Resonance (SPR)
Biotin-X-NTA enables the oriented immobilization of His-tagged proteins onto streptavidin-

coated sensor chips for SPR analysis of biomolecular interactions.

Prepare Sensor Chip: Use a streptavidin-coated SPR sensor chip.

Immobilize Biotin-X-NTA-Ni²⁺: Inject the pre-formed Biotin-X-NTA-Ni²⁺ complex over the

sensor surface to achieve a stable baseline, indicating successful immobilization.

Capture His-tagged Ligand: Inject the His-tagged protein (ligand) over the sensor surface.

The protein will be captured by the Ni²⁺-NTA, resulting in an increase in the response units

(RU).
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Analyze Analyte Binding: Inject the analyte of interest over the sensor surface and monitor

the association and dissociation phases to determine kinetic parameters (kₐ, kₔ) and binding

affinity (Kₐ).

Regeneration: The sensor surface can often be regenerated by injecting a solution that

disrupts the Ni²⁺-NTA-His-tag interaction, such as a low pH buffer or a solution containing

EDTA, which will strip the Ni²⁺ ions. This leaves the Biotin-X-NTA on the surface, which can

be recharged with Ni²⁺ for subsequent experiments.

SPR Experimental Workflow
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Caption: SPR Experimental Workflow.
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Conclusion
Biotin-X-NTA is a powerful and versatile bifunctional reagent that bridges the high-affinity

biotin-streptavidin system with the widely used His-tag technology for recombinant protein

studies. Its straightforward synthesis and applicability in a range of techniques, from protein

detection and purification to detailed kinetic analysis, make it an invaluable tool for researchers

in both academic and industrial settings. Understanding the underlying chemistry and

optimizing the experimental protocols are key to leveraging the full potential of this elegant

molecular tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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